Zinc p-toluenesulfonate hydrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
zinc;4-methylbenzenesulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8O3S.H2O.Zn/c2*1-6-2-4-7(5-3-6)11(8,9)10;;/h2*2-5H,1H3,(H,8,9,10);1H2;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOXFVWERPVZPB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O7S2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123334-05-4 | |
| Record name | ZINC P-TOLUENESULFONATE HYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance of Zinc Coordination Compounds in Contemporary Chemical Science
Zinc compounds are a cornerstone of modern inorganic chemistry. numberanalytics.com The zinc(II) ion (Zn²⁺) possesses a d¹⁰ electronic configuration, which means its d-orbital shell is completely filled. wikipedia.orgnumberanalytics.com This configuration results in a lack of ligand field stabilization energy, allowing for flexible and variable coordination geometries, most commonly tetrahedral and octahedral. wikipedia.orgnumberanalytics.com This structural adaptability is a key reason for zinc's ubiquity in chemical systems, from biological enzymes to industrial catalysts. nih.govijtsrd.com
Unlike many other transition metals, zinc is redox-inactive under normal biological and most chemical conditions, meaning it does not readily participate in oxidation-reduction reactions. nih.gov Its role is typically that of a strong Lewis acid, accepting electron pairs from ligands to facilitate a wide range of chemical transformations. nih.govijtsrd.com This Lewis acidity is central to its function in many enzymes and synthetic catalysts. numberanalytics.comijtsrd.com In organic synthesis, zinc-based catalysts are pivotal for forming carbon-carbon bonds, as seen in reactions like the Reformatsky and Simmons-Smith reactions. numberanalytics.com The predictable, symmetrical structures and the strong Lewis acidity of zinc(II) make its coordination compounds reliable and versatile tools in contemporary chemical science. wikipedia.org
Overview of Sulfonate Ligands in Metal Complex Design and Functionality
Sulfonates (RSO₃⁻) are the conjugate bases of strong sulfonic acids and are versatile ligands in coordination chemistry. The sulfonate group can coordinate to a metal center in several ways: as a monodentate ligand (binding through one oxygen atom), a bidentate chelating ligand (binding through two oxygen atoms), or as a bridging ligand connecting multiple metal centers. wikipedia.org The specific coordination mode depends on factors such as the nature of the metal ion, the steric and electronic properties of the organic group (R) on the sulfonate, and the presence of other competing ligands.
In the context of metal complexes, sulfonate ligands can significantly influence the resulting compound's properties. For instance, studies on zinc(II) complexes with other sulfonate ligands, like triflate and p-toluenesulfonate, have shown that the nature of the sulfonate ancillary ligand can impact the nonlinear optical (NLO) properties of the complex. acs.org The introduction of sulfonate groups into ligand frameworks, such as in metal-organic frameworks (MOFs), has been used to create defects and enhance properties like selective dye adsorption. nih.gov The balance between the sulfonate group's ability to coordinate directly to the metal ion versus its tendency to form hydrogen bonds with other molecules (like water) is a delicate one that researchers can manipulate to fine-tune the structure and function of the final complex. rsc.org
Hydration Phenomena in Zinc Salt Chemistry: Implications for Structure and Reactivity
Preparative Routes for this compound
The synthesis of this compound can be achieved through several preparative routes, primarily involving the reaction of a suitable zinc source with p-toluenesulfonic acid or its derivatives. The choice of precursors and reaction conditions is pivotal in determining the final product's characteristics.
Direct Reaction of Zinc Precursors with p-Toluenesulfonic Acid Systems
A primary and straightforward method for synthesizing zinc p-toluenesulfonate is the direct acid-base reaction between a zinc precursor and p-toluenesulfonic acid (p-TSA). Zinc oxide (ZnO) and zinc chloride (ZnCl₂) are commonly employed as the zinc source.
One documented procedure involves treating an aqueous slurry of zinc oxide with p-toluenesulfonic acid. prepchem.com The reaction is exothermic, with the temperature rising to approximately 100°C. prepchem.com Upon cooling and standing, zinc p-toluenesulfonate crystallizes from the solution. prepchem.com Another established method utilizes the reaction of zinc chloride with p-toluenesulfonic acid in water. The resulting precipitate is filtered and dried to yield the product. researchgate.net The reactivity of different zinc salt precursors, such as acetate (B1210297), chloride, sulphate, and nitrate (B79036), has been studied in the context of forming zinc-containing nanoparticles, with findings indicating that the choice of anion can significantly influence particle morphology and purity. nih.govrsc.org For instance, zinc acetate is noted for producing uniform, conical prism-shaped nanoparticles, an effect attributed to the shielding role of the acetate anion which prevents particle fusion during growth. rsc.org
| Zinc Precursor | Reagent | Reaction Medium | Key Observation | Reference |
|---|---|---|---|---|
| Zinc Oxide (ZnO) | p-Toluenesulfonic acid | Water | Exothermic reaction; product crystallizes upon cooling. | prepchem.com |
| Zinc Chloride (ZnCl₂) | p-Toluenesulfonic acid | Water | Precipitate of the product is formed and filtered off. | researchgate.net |
Influence of Alcohol as a Reaction Medium and Potential Template
The choice of solvent plays a critical role in the synthesis of zinc-containing compounds, with alcohols often serving as more than just a reaction medium. In solvothermal syntheses of ZnO nanoparticles, various alcohols, including primary (methanol to 1-hexanol), secondary, and tertiary alcohols, have been investigated. nih.gov These studies reveal that the solvent's nature is crucial; primary alcohols successfully yield ZnO nanoparticles, whereas secondary or tertiary alcohols may not lead to the desired product. nih.gov The alcohol can act as both the medium and an oxygen source. rsc.orgresearchgate.net
Specifically, in syntheses involving p-toluenesulfonic acid, the alcohol can influence particle morphology and properties. For example, the synthesis of ZnO nanoparticles in 1-butanol (B46404) with p-TSA has been studied to understand the acid's role. rsc.orgresearchgate.net The alcohol medium affects the nanoparticles' shape, which in turn influences their photocatalytic and antimicrobial activities. nih.gov Furthermore, p-TSA has been used as a catalyst for the hydration of alkynes in ethanol, indicating its compatibility and activity in alcoholic media. researchgate.net
Controlled Crystallization and Formation of Specific Hydration States
Zinc p-toluenesulfonate can exist in various hydration states, including an anhydrous form and as hydrates, such as zinc p-toluenesulfonate hexahydrate. researchgate.net The commercially available product is often specified simply as the 'hydrate'. researchgate.net
Control over the hydration state is a key aspect of its synthesis and purification. The anhydrous material can be prepared by heating the corresponding hydrated salt under vacuum. illinois.edu For instance, heating the hydrate to 160°C for one hour under vacuum is a method used to produce anhydrous metal tosylates. illinois.edu The crystallization process itself can be controlled to obtain a desired product. A common laboratory technique involves allowing the reaction mixture to stand overnight, which facilitates the formation of a crystalline precipitate. prepchem.com The subsequent filtration, washing, and drying steps are crucial for isolating the final product in its desired form. prepchem.com
Mechanistic Elucidation of Zinc p-toluenesulfonate Formation
Understanding the mechanism of formation provides insight into the roles of the reactants and how they influence the final product's structure and purity. The p-toluenesulfonic acid, in particular, can play a multifaceted role in the reaction.
Role of p-Toluenesulfonic Acid as a Catalyst or Morphology-Directing Agent in Zinc-Containing Systems
Research into the formation of zinc oxide particles in the presence of p-toluenesulfonic acid (p-TSA) has revealed a dual role for the acid. rsc.orgresearchgate.net It can function as both a catalyst and a morphology-directing agent, with its role being dependent on its concentration. rsc.orgresearchgate.net
At low concentrations, p-TSA acts as a catalyst, promoting the reaction. rsc.orgresearchgate.net However, at elevated concentrations, the acid tends to adhere to the surface of the zinc precursor, which inhibits reactivity toward alcoholysis. rsc.orgresearchgate.net This surface chelation by p-TSA becomes the dominant factor controlling particle growth and shape. rsc.orgresearchgate.net This directing influence allows for the formation of ZnO particles with varying sizes (from 20 to 250 nm) and complex architectures, such as bullet-like or cauliflower shapes. rsc.orgresearchgate.net The binding of the polar sulfonate group to the ZnO surface is thought to be responsible for the formation of shorter nanorods compared to syntheses without p-TSA. researchgate.net The catalytic utility of p-TSA in combination with zinc compounds is also demonstrated in other systems, such as the use of a PTSA–ZnCl₂ system as an effective catalyst for the Beckmann rearrangement. researchgate.net
Comparative Analysis of Synthesis Protocols and Product Purity
The purity and characteristics of the final zinc-containing product are highly dependent on the chosen synthesis protocol, particularly the zinc precursor. Comparative studies on the synthesis of ZnO nanoparticles from different zinc salts—acetate, chloride, sulphate, and nitrate—under identical conditions highlight these differences. rsc.org
The acetate precursor consistently yields uniform 25 nm particles, a result attributed to an acetate ion shielding effect that prevents particle fusion. rsc.org In contrast, chloride and sulphate precursors tend to produce mixed morphologies of nanoprisms and larger petals, while the nitrate salt leads to well-defined, flower-shaped assemblies. rsc.org The purity of the nanoparticles is also affected by the precursor, as residual salts show different affinities for the particle surfaces. rsc.org Acetate, for instance, can form a relatively thick hydrated shell on the particles, which may necessitate more rigorous cleaning procedures to achieve high purity. rsc.org Commercial specifications for this compound indicate a high degree of purity, often ≥98.5% as determined by HPLC, with a defined zinc content. sigmaaldrich.com
| Zinc Precursor Salt | Resulting Particle Morphology (in ZnO synthesis) | Purity/Residuals Observation | Reference |
|---|---|---|---|
| Acetate | Uniform conical prisms (~25 nm) | Forms hydrated shells on particles; anions stabilize solitary nanoparticles. | rsc.org |
| Chloride | Mixed: nanoprisms and submicron petals | Lower affinity of residual salts to the surface compared to acetate. | rsc.org |
| Sulphate | Mixed: nanoprisms and submicron petals | Lower affinity of residual salts to the surface compared to acetate. | rsc.org |
| Nitrate | Prisms assembled into flower shapes | Lowest affinity of residual salts to the surface. | rsc.org |
Single-Crystal X-ray Diffraction Analysis of this compound Complexes
Seminal work on the crystal structure of this compound has provided a detailed atomic-level description of this compound. The primary method for this has been single-crystal X-ray diffraction, a non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.
Crystallographic studies have definitively established the stoichiometry of the common hydrate of zinc p-toluenesulfonate as a hexahydrate, with the chemical formula (CH₃C₆H₄SO₃)₂Zn·6H₂O. The six water molecules are not merely occupying vacant spaces in the crystal lattice; they are integral to the coordination sphere of the zinc ion and play a crucial role in the hydrogen-bonding network that stabilizes the entire structure. These water molecules are arranged in a specific and ordered manner within the crystal.
In the hexahydrate form, the zinc ion (Zn²⁺) is located at a center of symmetry within the crystal lattice. It is coordinated by six water molecules, forming a regular octahedral [Zn(H₂O)₆]²⁺ complex. The oxygen atoms of the six water molecules act as the ligands, directly bonding to the central zinc ion. This octahedral coordination is a common geometry for zinc(II) in aqueous environments and in many of its hydrated salts. The p-toluenesulfonate anions are not directly coordinated to the zinc ion; instead, they are located in the crystal lattice and interact with the hydrated zinc complex through other forces.
The following table summarizes the crystallographic data for zinc p-toluenesulfonate hexahydrate.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 25.24 ± 0.01 |
| b (Å) | 6.295 ± 0.002 |
| c (Å) | 6.98 ± 0.04 |
| β (°) | 91° 18' ± 15' |
| Formula Units per Unit Cell (Z) | 2 |
Data obtained from Hargreaves, 1956.
The hydration of the zinc ion is fundamental to the crystal packing of zinc p-toluenesulfonate hexahydrate. The presence of the six water molecules in the primary coordination sphere of the zinc ion dictates the size and shape of the cationic unit. The octahedral [Zn(H₂O)₆]²⁺ complex then arranges with the p-toluenesulfonate anions in a manner that maximizes the hydrogen-bonding interactions and achieves an electrostatically stable arrangement. The structure can be visualized as layers or chains of these hydrated cations and anions, held together by the intricate hydrogen bond network. The orientation of the p-toluenesulfonate anions, with their bulky toluene (B28343) groups, also plays a significant role in the final crystal packing.
Polymorphism and Phase Transitions in Hydrated Zinc p-toluenesulfonate Systems
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of significant interest in materials science. At present, detailed studies on the polymorphism and phase transitions of this compound are not extensively reported in the scientific literature. The monoclinic hexahydrate form is the most well-characterized and commonly cited crystalline phase. The existence of other hydrated forms with different stoichiometries of water or different crystal packing (polymorphs) under varying conditions of temperature and humidity remains an area for potential further investigation.
Comparative Crystallography with Other Metal p-toluenesulfonate Hydrates
The crystal structure of zinc p-toluenesulfonate hexahydrate is not unique; it is part of a series of isomorphous metal p-toluenesulfonate hydrates. Isomorphous compounds share the same crystal structure, despite having different chemical compositions.
The following table provides a comparison of the unit cell parameters for the isomorphous zinc and magnesium p-toluenesulfonate hexahydrates.
| Compound | a (Å) | b (Å) | c (Å) | β (°) |
| (CH₃C₆H₄SO₃)₂Zn·6H₂O | 25.24 | 6.295 | 6.98 | 91° 18' |
| (CH₃C₆H₄SO₃)₂Mg·6H₂O | 25.2 | 6.26 | 6.95 | 91° 54' |
Data obtained from Hargreaves, 1956.
Studies on other transition metal p-toluenesulfonates have also been reported, revealing a variety of coordination environments and hydrate stoichiometries. researchgate.net For instance, the thermal decomposition of hexahydrated p-toluenesulfonates of Co(II), Ni(II), Cu(II), and Cd(II) has been studied, suggesting similar initial hydrated structures. researchgate.net A detailed comparative crystallographic analysis across a wider range of first-row transition metals would provide further insights into how the nature of the metal ion influences the structure and stability of these hydrated salts.
Spectroscopic Characterization and Vibrational Analysis of Zinc P Toluenesulfonate Hydrate
Infrared and Raman Spectroscopic Investigations
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. ksu.edu.saresearchgate.net When applied to zinc p-toluenesulfonate hydrate (B1144303), they reveal characteristic frequencies for the p-toluenesulfonate anion and the coordinated water molecules, providing a spectroscopic fingerprint of the compound.
Analysis of Sulfonate Group Vibrational Modes
The vibrational spectrum of zinc p-toluenesulfonate hydrate is dominated by the modes of the p-toluenesulfonate group. The sulfonate group (-SO₃) has several characteristic vibrations, primarily the symmetric and asymmetric S-O stretching modes. In the free p-toluenesulfonate anion, these modes have specific frequencies. Upon coordination to the zinc(II) ion, the symmetry of the sulfonate group is perturbed, leading to shifts in these vibrational frequencies and often causing the splitting of degenerate modes.
For instance, analogous studies on zinc sulfate (B86663) (ZnSO₄) show that the asymmetric stretching vibration (ν₃) of the sulfate group shifts to higher wavenumbers upon dehydration, reflecting a change in the coordination environment. mdpi.com Similarly, for zinc p-toluenesulfonate, the interaction between the Zn²⁺ ion and the sulfonate oxygen atoms influences the S-O bond strengths, which is directly reflected in the IR and Raman spectra. The analysis of these shifts provides crucial information about the binding mode of the sulfonate ligand to the metal center.
Table 1: Representative Vibrational Modes for a p-Toluenesulfonate Moiety This table presents typical frequency ranges for the key vibrational modes of a p-toluenesulfonate group, based on spectroscopic studies of related compounds. Actual values for this compound may vary.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
| SO₃ Asymmetric Stretch | 1200 - 1120 | Stretching of S-O bonds, out-of-phase |
| SO₃ Symmetric Stretch | 1050 - 1010 | Stretching of S-O bonds, in-phase |
| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the benzene (B151609) ring |
| Aromatic C=C Stretch | 1600 - 1450 | In-plane stretching of the benzene ring |
| S-C Stretch | 750 - 650 | Stretching of the sulfur-carbon bond |
Identification and Characterization of Coordinated Water Molecules
Water molecules in a hydrate can be present as lattice water (held by hydrogen bonds) or as coordinated water (directly bonded to the metal ion). IR and Raman spectroscopy can distinguish between these states. Coordinated water molecules exhibit characteristic vibrational modes, including O-H stretching and H-O-H bending (scissoring) vibrations. su.se
The O-H stretching vibrations typically appear as a broad band in the 3500-3200 cm⁻¹ region of the IR spectrum. The frequency and shape of this band are sensitive to the strength of hydrogen bonding. Coordination to a metal ion like Zn²⁺ polarizes the O-H bonds, generally shifting the stretching frequencies to lower values compared to free water. In studies of hydrated zinc salts, distinct bands in this region confirm the presence of water molecules within the structure. mdpi.comrsc.org The H-O-H bending mode is typically observed around 1630-1600 cm⁻¹. mdpi.com The presence and position of these bands are definitive indicators of hydration in the zinc p-toluenesulfonate salt.
Spectroscopic Differentiation of Hydrated and Dehydrated Forms
The comparison of spectra from hydrated and anhydrous (dehydrated) forms of zinc p-toluenesulfonate provides clear evidence of the role of water. The dehydration process can be monitored spectroscopically. mdpi.com Upon heating, the bands associated with coordinated water molecules will decrease in intensity and eventually disappear in the spectrum of the anhydrous compound.
Specifically, the broad O-H stretching band above 3000 cm⁻¹ and the H-O-H bending mode around 1600 cm⁻¹ would be absent in the spectrum of anhydrous zinc p-toluenesulfonate. mdpi.com Furthermore, the removal of water molecules from the coordination sphere of the zinc ion alters the environment of the sulfonate anion. This change often leads to distinct shifts in the sulfonate vibrational frequencies, reflecting a new coordination arrangement in the anhydrous salt. Studies on the thermal decomposition of various metal p-toluenesulfonate hydrates confirm that dehydration is the initial step, leading to a product with a different spectroscopic signature. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Behavior
While IR and Raman spectroscopy are excellent for analyzing the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for investigating the structure and dynamics of species in solution.
Elucidation of Reaction Pathways and Intermediate Species
When this compound dissolves, various species can form, including solvated ions, ion pairs, and potentially hydrolyzed species. NMR spectroscopy can identify and characterize these different chemical entities. For example, ¹H NMR can detect changes in the chemical environment of the water molecules and the p-toluenesulfonate anion upon dissolution and as a function of concentration or temperature.
The formation of intermediate species, such as hydrolyzed zinc cations like [HOZn]⁺ or Zn(OH)₂, can be inferred from the appearance of new signals or shifts in existing ones. rsc.org Although direct NMR studies on the reaction pathways of zinc p-toluenesulfonate are not widely reported, the principles have been established through research on related zinc systems. By monitoring the NMR spectra under different conditions, it is possible to map the equilibrium between different species in solution.
Probing Solvation Structures of Hydrated Zinc Ions in Solution
In aqueous solution, the zinc ion is known to be hydrated, forming a primary solvation shell. researchgate.net For Zn²⁺, this is typically an octahedral complex, [Zn(OH₂)₆]²⁺. rsc.orgaps.org NMR spectroscopy is highly sensitive to the formation of this solvation sphere. The exchange between water molecules in the solvation shell and the bulk solvent affects the NMR signal's position and line width.
The presence of the p-toluenesulfonate anion can influence this solvation structure. At higher concentrations, the anion may displace one or more water molecules from the primary coordination sphere to form a contact ion pair. This would significantly alter the chemical environment of both the cation and the anion, leading to observable changes in the ¹H, ¹³C, or even ⁶⁷Zn NMR spectra. rsc.org Studies on similar systems, such as zinc chloride and zinc trifluoromethanesulfonate (B1224126) solutions, have used NMR in conjunction with other methods to detail the composition of the first and second solvation shells and quantify the degree of ion pairing. researchgate.net
Table 2: Application of NMR Spectroscopy to Zinc p-Toluenesulfonate Solutions This table outlines how different NMR techniques can be applied to study the solution behavior of this compound.
| NMR Technique | Nucleus Probed | Information Obtained |
| ¹H NMR | Proton (¹H) | Chemical shifts of water provide insight into hydration shells. Signals from the tosyl group indicate its solution environment. |
| ¹³C NMR | Carbon-13 (¹³C) | Characterizes the carbon backbone of the p-toluenesulfonate anion and its interaction with the environment. |
| ⁶⁷Zn NMR | Zinc-67 (⁶⁷Zn) | Directly probes the electronic environment of the Zn²⁺ cation, sensitive to coordination number and ligand type. rsc.org |
Advanced Spectroscopic Techniques
In-Situ Spectroscopy for Real-Time Reaction Monitoring and Interface Analysis
In-situ spectroscopy has emerged as a powerful tool for the real-time investigation of chemical reactions and interfacial phenomena involving this compound. By analyzing the system directly in its reactive environment, researchers can gain detailed insights into reaction kinetics, transient intermediates, and the structure of the compound at interfaces, which are often critical in applications such as catalysis and electrochemistry. Techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy are particularly well-suited for this purpose due to their sensitivity to molecular vibrations and their ability to probe samples in various states.
The application of in-situ spectroscopy is crucial for understanding the dynamic behavior of this compound in solution and at solid-liquid interfaces. For instance, in the context of zinc-based batteries, the coordination environment of the hydrated zinc ion (Zn(H₂O)₆²⁺) plays a pivotal role in the electrochemical performance. In-situ spectroscopic analysis allows for the direct observation of the interactions between the zinc cation, the p-toluenesulfonate anion, and water molecules.
Recent studies on analogous systems, such as those involving zinc phenolsulfonate, have provided a framework for understanding these interactions. nih.gov In-situ Raman spectroscopy, for example, can differentiate between various species in solution, such as solvent-separated ion pairs (SSIP), where the zinc ion and the sulfonate anion are separated by water molecules, and contact ion pairs (CIP), where they are in direct contact. The transition between these states can be monitored in real-time, providing valuable information on the electrolyte's behavior under operating conditions.
A key vibrational mode for monitoring the hydration state of the zinc ion is the Zn²⁺-H₂O vibration, which is typically observed in the Raman spectrum at approximately 390 cm⁻¹. rsc.org Changes in the intensity and position of this peak can indicate a modification of the hydration shell of the zinc ion. For instance, an increase in the concentration of the zinc salt can lead to an intensified peak, reflecting a higher number of hydrated zinc ions. researchgate.net
Furthermore, the vibrational modes of the sulfonate group (SO₃) of the p-toluenesulfonate anion are sensitive to its interaction with the zinc cation. The symmetric and asymmetric stretching vibrations of the SO₃ group can shift to lower frequencies (a red shift) upon the formation of contact ion pairs (Zn²⁺-⁻OSO₂-R), providing a direct spectroscopic signature of this interaction. nih.gov This shift is indicative of a change in the electron distribution within the sulfonate group upon coordination to the zinc ion.
The analysis of the hydroxyl (OH) stretching region of water in the Raman or FTIR spectrum (typically between 3000 and 3750 cm⁻¹) also offers critical insights into the structure of the interface. The formation of a well-defined solid-electrolyte interphase (SEI) is often crucial for the stability of electrochemical systems. In-situ spectroscopy can monitor the evolution of this interface by tracking changes in the vibrational modes of the participating species. For example, the coordination of p-toluenesulfonate anions to the zinc surface can displace water molecules, leading to a more stable interface that can suppress undesirable side reactions. nih.gov
The following data tables summarize key vibrational modes that are relevant for the in-situ spectroscopic analysis of systems containing hydrated zinc ions and sulfonate anions, based on findings from related systems.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopic Technique | Assignment and Significance |
| Zn²⁺-H₂O Stretch | 390 | Raman | Indicates the presence and coordination environment of hydrated zinc ions. Changes in intensity can correlate with ion concentration and hydration shell integrity. |
| SO₃ Symmetric Stretch | Varies | Raman, FTIR | Sensitive to the interaction between the sulfonate group and the zinc cation. A red shift can indicate the formation of contact ion pairs (CIP). |
| SO₃ Asymmetric Stretch | Varies | Raman, FTIR | Complements the symmetric stretch data to provide a more complete picture of the sulfonate group's coordination. |
| O-H Stretch | 3000-3750 | Raman, FTIR | Provides information on the structure of water at the interface and changes in the hydrogen-bonding network upon ion coordination and SEI formation. |
Table 1: Key Vibrational Modes for In-Situ Spectroscopic Monitoring
Coordination Chemistry and Ligand Interactions of Zinc P Toluenesulfonate Hydrate
Solvation Structure and Dynamics of Hydrated Zinc Ions
In aqueous solutions, the zinc ion (Zn²⁺) is typically surrounded by water molecules, forming a hydration shell. The primary species is the hexaaquazinc(II) ion, [Zn(H₂O)₆]²⁺, where six water molecules coordinate to the central zinc ion in an octahedral geometry. nih.gov However, tetraaqua and pentaaqua complexes, [Zn(H₂O)₄]²⁺ and [Zn(H₂O)₅]²⁺, can also exist, with very small energy differences between these forms. nih.gov This flexibility in coordination number is a hallmark of zinc's biological and chemical reactivity. nih.govnih.gov The Zn-O distance in the hexahydrated cluster is approximately 2.093 Å, which is in excellent agreement with experimental X-ray diffraction data. rsc.org
The immediate chemical environment around the hydrated zinc ion can be precisely controlled, which is crucial for various applications, including the performance of zinc-based batteries. nih.govnih.govresearchgate.net By introducing specific ligands or altering electrolyte concentrations, the coordination of water molecules can be modified. nih.govnih.govresearchgate.net This regulation aims to minimize the activity of coordinated water molecules, which can participate in undesirable side reactions. nih.govnih.gov For instance, the use of bulky and conjugated anions, such as those derived from phenolsulfonate, can modulate the solvation chemistry of zinc ions. nih.govnih.govresearchgate.net These anions can participate in the hydrogen bond network, influencing the stability of the zinc/electrolyte interface. nih.govnih.gov
The introduction of certain additives can also alter the solvation structure. For example, the presence of dimethyl sulfoxide (B87167) (DMSO) can lead to its inclusion in the zinc ion's solvation sheath, weakening the interaction between zinc and water molecules and facilitating the desolvation process. encyclopedia.pub This is attributed to DMSO's higher Gutmann donor number compared to water. encyclopedia.pub Similarly, the addition of certain amino acids can change the solvation structure of Zn²⁺ due to their polarity and ability to displace coordinated water molecules. researchgate.net
Anions play a significant role in the stability and reactivity of hydrated zinc ions. The p-toluenesulfonate anion (CH₃C₆H₄SO₃⁻), with its bulky and conjugated structure, can influence the solvation shell of the zinc ion. In some contexts, anions can form contact ion pairs with the hydrated zinc ion, altering its properties. For example, in concentrated solutions, the formation of ion pairs like Zn-TFSI⁺ (where TFSI is bis(trifluoromethanesulfonyl)imide) is observed instead of the fully hydrated [Zn(H₂O)₆]²⁺. nih.gov
The nature of the anion also affects the desolvation energy, which is the energy required to remove water molecules from the hydration shell. Anions that form stronger interactions with the zinc ion can increase the desolvation energy, while others might lower it. nih.gov The presence of sulfonate groups, for instance, has been shown to promote Zn²⁺ ionic conductivity and inhibit anion diffusion in the solid-electrolyte interphase (SEI) layer in battery applications, leading to suppressed dendrite growth and side reactions. nih.gov The interaction between the zinc ion and various ligands, including anions, is a critical factor in the stability of the resulting complexes.
Design and Synthesis of Novel Zinc p-toluenesulfonate Complexes
The synthesis of novel complexes involving zinc p-toluenesulfonate often focuses on the introduction of auxiliary ligands to create diverse structures with specific properties.
The coordination environment of the zinc ion in p-toluenesulfonate complexes can be readily modified by introducing additional ligands. These "auxiliary" ligands can be organic molecules containing donor atoms like nitrogen, oxygen, or sulfur. nih.govnih.gov The choice of the auxiliary ligand has a profound impact on the final coordination geometry of the zinc complex. For example, the reaction of zinc(II) acetate (B1210297) with Schiff bases derived from 3-substituted phenyl-4-amino-5-hydrazino-1,2,4-triazole can lead to the formation of complexes with a 1:1 stoichiometry. nih.gov In another instance, the use of a multifunctional organic assembly, H₃acdp, with different zinc salts resulted in binuclear zinc(II) complexes with varying bridging anions (chloride, nitrate (B79036), or trifluoroacetate). nih.gov The introduction of an ancillary ligand like 3-ethoxy salicylaldehyde (B1680747) has been shown to increase the solubility and thermal stability of the resulting complex. nih.gov
Zinc(II) is known for its flexible coordination geometry, most commonly adopting tetrahedral or octahedral arrangements. nih.govlibretexts.org This flexibility is evident in the variety of zinc p-toluenesulfonate complexes that can be synthesized. While the hydrated zinc ion prefers an octahedral geometry, the introduction of other ligands can favor a tetrahedral arrangement. nih.govlibretexts.org
For example, in a study of zinc(II) complexes with a ligand derived from 3,5-di(1H-imidazol-1-yl)pyridine and different carboxylate linkers, both distorted tetrahedral and square pyramidal geometries were observed for the zinc centers within the same crystal structure. Specifically, one zinc center was coordinated to two oxygen atoms and two nitrogen atoms in a distorted tetrahedral fashion, while other zinc centers adopted a square pyramidal geometry. In another complex involving a 1,4-benzenedicarboxylic acid ligand, the zinc ion exhibited a distorted tetrahedral structure. The coordination number of zinc in complexes can range from four to six, and the specific geometry is a result of a delicate balance of factors including ligand size, charge, and electronic properties. libretexts.org
Theoretical and Experimental Approaches to Zinc-Ligand Bonding
Understanding the nature of the bond between zinc and its ligands is crucial for predicting the structure and reactivity of zinc p-toluenesulfonate complexes. Both theoretical and experimental methods are employed for this purpose.
Theoretical approaches, such as Density Functional Theory (DFT), are powerful tools for investigating zinc-ligand interactions. rsc.orgrsc.org DFT calculations can provide insights into bond lengths, bond angles, and the electronic structure of complexes. rsc.org For instance, DFT has been used to study the binding energies and geometries of complexes formed between the zinc dication and various biologically relevant ligands like water, hydroxide (B78521), and imidazole. nih.gov These calculations have shown that polarization effects play a determining role in the coordination geometry of Zn²⁺. nih.gov
Experimental techniques provide crucial data to validate and complement theoretical findings. X-ray crystallography is a primary method for determining the precise three-dimensional structure of zinc complexes in the solid state, revealing exact bond lengths and coordination geometries. Spectroscopic methods, such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, offer valuable information about the bonding and environment of the ligands. nih.govrsc.org For example, changes in the vibrational frequencies in FTIR spectra can indicate the coordination of a ligand to the zinc center. nih.gov Spectrophotometric and spectrofluorometric titrations can be used to study the complexation between ligands and Zn²⁺ in solution and determine the stoichiometry of the resulting complexes. nih.gov
Quantitative Reactivity Models for Zinc-Ligand Interactions
Quantitative models are essential for understanding and predicting the reactivity of coordination complexes. For zinc p-toluenesulfonate hydrate (B1144303), these models often involve computational chemistry to describe the interactions between the zinc ion and its ligands (water and p-toluenesulfonate).
Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations have been instrumental in modeling the coordination and reactivity of hydrated zinc ions in the presence of p-toluenesulfonate and related anions. nih.govresearchgate.net These theoretical approaches provide quantitative data on various aspects of the zinc-ligand interactions.
One key area of focus has been the desolvation process of the hydrated zinc ion, which is a critical step in electrochemical deposition. DFT calculations have been used to determine the desolvation energy of hydrated zinc ions, comparing the effects of different anions. For instance, the desolvation energy of a zinc ion from a water cluster is influenced by the coordinating anion, with bulky and conjugated anions like p-toluenesulfonate affecting the energy barrier for this process. nih.govresearchgate.net
MD simulations provide a dynamic picture of the electrolyte structure, allowing for the calculation of Radial Distribution Functions (RDFs) and coordination numbers. The RDF, g(r), describes the probability of finding an atom at a certain distance from a central atom. For zinc p-toluenesulfonate solutions, MD simulations can reveal the average number of water molecules (the coordination number, N(r)) in the first solvation shell of the zinc ion and how this is affected by the presence of the tosylate anion. researchgate.net These simulations have shown that large anions can reduce the number of coordinated water molecules. nih.govresearchgate.net
Furthermore, DFT has been used to calculate the adsorption energies of species onto zinc surfaces. In the context of zinc batteries, the adsorption energy of hydrated zinc ions and additives like tetrabutylammonium (B224687) cations (often used in conjunction with tosylate electrolytes) on the zinc metal surface can be modeled. researchgate.net This provides a quantitative basis for understanding how these species influence zinc deposition and prevent dendrite growth. nih.govresearchgate.net
While specific quantitative reactivity models exclusively for zinc p-toluenesulfonate hydrate in a broader chemical context are not extensively detailed in the provided search results, the principles derived from its use in electrochemical systems are widely applicable. These models highlight the interplay between the zinc ion, its primary solvation shell of water molecules, and the secondary influence of the p-toluenesulfonate counter-ion.
Table 2: Computational Modeling of Zinc-Ligand Interactions
| Computational Method | System Studied | Key Quantitative Findings | Reference |
| Density Functional Theory (DFT) | Hydrated Zn²⁺ with various anions | Calculation of desolvation energies and adsorption energies of ions on zinc surfaces. | nih.govresearchgate.net |
| Molecular Dynamics (MD) | Zinc salt electrolytes | Determination of Radial Distribution Functions (g(r)) and coordination numbers (N(r)) of water around the Zn²⁺ ion. | nih.govresearchgate.net |
Applications in Catalysis and Materials Science Derived from Zinc P Toluenesulfonate Hydrate
Catalytic Activity of Zinc p-toluenesulfonate Hydrate (B1144303)
The catalytic prowess of zinc p-toluenesulfonate is primarily rooted in the Lewis acidic nature of the zinc(II) ion. This allows it to activate a variety of functional groups, facilitating a range of organic transformations. It is often considered a mild, effective, and economical catalyst.
Role as a Lewis Acid Catalyst in Organic Transformations
The zinc(II) center in zinc p-toluenesulfonate hydrate functions as a Lewis acid, accepting electron pairs from substrates to activate them for subsequent reactions. This interaction enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. An example of its application is as an agent for tosylation reactions under mild Mitsunobu conditions, where it facilitates the transfer of the tosyl group. sigmaaldrich.comresearchgate.net In such transformations, the zinc ion coordinates to the substrate, activating it for the desired chemical modification.
The general mechanism of Lewis acid catalysis by the zinc ion involves the coordination of the metal center to an electron-rich atom (like oxygen or nitrogen) in the organic substrate. This withdrawal of electron density makes other parts of the molecule more reactive. Zinc enzymes in biological systems operate on a similar principle, where a zinc ion in the active site activates water or other substrates for hydrolysis or other reactions. libretexts.org
Synergistic Catalytic Systems Involving Zinc p-toluenesulfonate
Zinc p-toluenesulfonate can act in concert with other catalysts to create highly effective synergistic systems. A notable example is its combination with p-toluenesulfonic acid (p-TSA) to catalyze the Beckmann rearrangement of ketoximes to amides. researchgate.net In this system, the Brønsted acid (p-TSA) and the Lewis acid (the zinc salt) work together to promote the reaction more efficiently than either catalyst alone.
The combination of p-TSA and zinc chloride (a related zinc source) has proven to be a mild and efficient catalytic system for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles, achieving good to excellent yields. preprints.org The Lewis acid activates the nitrile, while the Brønsted acid facilitates the necessary proton transfers and dehydrative cyclization. Research on the Beckmann rearrangement of acetophenone (B1666503) oxime demonstrated that neither p-TSA nor a zinc salt used alone was effective, but their combination led to high yields of the corresponding amide, acetanilide. The choice of solvent was also found to be critical, with polar solvents like acetonitrile (B52724) providing the best results.
Table 1: Effect of Catalyst System and Solvent on Beckmann Rearrangement of Acetophenone Oxime
| Entry | Catalyst System | Solvent | Yield (%) |
| 1 | p-TSA | Acetonitrile | < 5 |
| 2 | ZnBr₂ | Acetonitrile | < 5 |
| 3 | p-TSA / ZnBr₂ | Acetonitrile | 85 |
| 4 | p-TSA / ZnCl₂ | Acetonitrile | 92 |
| 5 | p-TSA / ZnCl₂ | Nitromethane | 89 |
| 6 | p-TSA / ZnCl₂ | Dichloromethane | 35 |
| 7 | p-TSA / ZnCl₂ | Toluene (B28343) | 15 |
Applications in Polymerization and Material Synthesis
The catalytic activity of zinc p-toluenesulfonate and related compounds extends to the field of polymer chemistry. Di-p-toluenesulfonic acid salts have been employed in the synthesis of biodegradable α-amino acid poly(ester amide)s (AA-PEAs). nih.gov The synthesis involves the ring-opening reaction of an N-carboxyanhydride with the di-p-toluenesulfonic acid salt of a diester, followed by solution polycondensation. This demonstrates the utility of the tosylate salt in creating complex polymer architectures.
Furthermore, the principles of Lewis acid catalysis are central to many polymerization reactions. While specific data on this compound as a primary catalyst for common polymers like polyesters is limited, related zinc compounds are known to be effective. The goal in synthesizing many high-performance polymers, such as polyamides and polyesters, is often to improve their processability and solubility, which can be achieved by modifying the polymer backbone, a process where tailored catalysts can play a significant role. ncl.res.in
Materials Engineering and Advanced Applications
Beyond its catalytic role, this compound serves as a valuable precursor and directing agent in the synthesis of inorganic materials, particularly zinc oxide nanostructures. The tosylate anion can influence crystal growth and assembly, leading to materials with controlled morphologies and properties.
Influence on Morphology and Nanostructure Formation (e.g., Zinc Oxide particles)
The anion associated with a zinc precursor can significantly influence the morphology of zinc oxide (ZnO) nanoparticles formed during synthesis. researchgate.net While various zinc salts are used, the presence of p-toluenesulfonic acid (p-TSA) in the reaction mixture has been shown to have a dual function: it acts as a catalyst for the hydrolysis of the zinc precursor and as a morphology-directing agent. rsc.org
In the synthesis of ZnO particles from zinc acetylacetonate (B107027) hydrate, low concentrations of p-TSA catalyze the formation of nanoparticles. However, at higher concentrations, the p-TSA molecules adhere to the surface of the forming ZnO crystals. This surface chelation controls the particle growth and shape, as well as the self-assembly of nanocrystals into more complex architectures, such as bullet-like shapes or intricate cauliflower-like structures. rsc.org The binding of the polar sulfonate group to different crystal faces of ZnO can inhibit or promote growth in specific directions, thereby controlling the final particle shape. This control over morphology is crucial, as the properties and applications of nanomaterials, from photocatalysis to sensors, are highly dependent on their size and shape. mdpi.commdpi.comresearchgate.net
Table 2: Influence of p-TSA Concentration on ZnO Particle Morphology rsc.org
| p-TSA Concentration | Resulting Particle Size | Observed Morphology |
| Low | ~20 nm | Bullet-like nanoparticles |
| Medium | 50 - 100 nm | Aggregated nanostructures |
| High | > 250 nm | Complex, cauliflower-like architectures |
Integration into Coordination Polymers and Related Frameworks
While specific crystal structures of coordination polymers built exclusively with zinc and p-toluenesulfonate are not widely documented in the provided search results, the principles are well-established with similar ligands. For instance, a 1-D coordination polymer has been synthesized using zinc(II) and a derivative, N-p-tolylsulfonyl-glutamine, where the carboxylate groups and other nitrogen atoms coordinate to the zinc centers to form an infinite chain. researchgate.net The synthesis of coordination polymers often involves the solvothermal reaction of a zinc salt, like Zn(NO₃)₂·6H₂O, with a chosen organic ligand. mdpi.com The geometry of the ligand and the coordination preference of the metal ion dictate the final structure, which can range from 1D chains to 2D layers and 3D frameworks. mdpi.comrsc.org The integration of functional ligands like p-toluenesulfonate can impart specific properties to the resulting material, such as catalytic activity or tailored drug release profiles. mdpi.comrsc.org
Electrochemical Applications in Energy Storage Systems (e.g., Zinc Batteries)
The pursuit of safer and more cost-effective energy storage solutions has led to a resurgence of interest in aqueous zinc-ion batteries (AZIBs). These batteries offer intrinsic safety and high theoretical capacity. However, challenges such as zinc dendrite growth, hydrogen evolution, and other side reactions on the zinc anode have historically limited their practical application and cycle life. Recent research has explored the use of electrolyte additives to mitigate these issues, with promising results emerging from the use of sulfonate-based compounds.
While direct and extensive research on the use of this compound as a primary electrolyte salt in zinc batteries is not widely documented, the role of the p-toluenesulfonate anion (TS⁻) as an additive has been investigated and provides significant insight into the potential benefits of this compound. Studies on sodium p-toluenesulfonate (STS) as an electrolyte additive in a zinc sulfate-based electrolyte have demonstrated its effectiveness in enabling stable and reversible zinc deposition. doi.org
The mechanism behind this improvement involves several key functions of the p-toluenesulfonate anion at the electrode-electrolyte interface:
Regulation of Zn²⁺ Solvation Structure: The TS⁻ anion can partially replace water molecules in the primary solvation sheath of Zn²⁺ ions. This modification of the solvation structure is crucial as it reduces the activity of water molecules at the interface, thereby inhibiting water-induced side reactions. doi.org
Suppression of Side Reactions: By limiting the availability of free water molecules at the anode surface, the p-toluenesulfonate anion effectively suppresses the parasitic hydrogen evolution reaction (HER), a common issue in aqueous batteries that leads to efficiency loss and pressure build-up. doi.org
Dendrite Mitigation: The TS⁻ anion has been shown to preferentially adsorb onto the zinc electrode surface. This adsorbed layer, rich in benzene (B151609) rings and methyl groups, creates a water-poor electrical double layer (EDL). This layer is believed to guide the deposition of zinc ions, favoring the growth of the thermodynamically stable (002) crystal plane over the more dendrite-prone planes. This results in a more uniform and dense deposition of zinc, mitigating the formation of dendrites that can cause short circuits. doi.org
The introduction of p-toluenesulfonate anions as an additive has shown remarkable improvements in the performance of zinc-ion batteries.
Table 1: Performance Enhancement of Zn-ion Battery with p-toluenesulfonate Additive
| Performance Metric | Standard Electrolyte (1 M ZnSO₄) | Electrolyte with p-toluenesulfonate Additive |
|---|---|---|
| Cycling Stability (Symmetric Cell) | Rapid failure | Stable cycling over 3500 hours (at 1 mA cm⁻² and 1 mAh cm⁻²) doi.org |
| Coulombic Efficiency (CE) | Lower and less stable | High and stable |
| Zinc Deposition Morphology | Dendritic and porous | Uniform and planar (preferential (002) growth) doi.org |
These findings strongly suggest that using this compound, either as a primary salt or as an additive, could be a viable strategy to enhance the performance and longevity of aqueous zinc-ion batteries by providing the beneficial p-toluenesulfonate anion directly.
Function as Stabilizers and Activators in Polymer Composites
This compound is recognized as a multifunctional additive in the polymer industry, where it serves as a heat stabilizer, a light stabilizer, and an activator, particularly in synthetic rubbers and plastics. lookchem.comnuomengchemical.com Its effectiveness stems from the synergistic action of the zinc cation and the p-toluenesulfonate anion within the polymer matrix.
As a stabilizer , this compound is employed in a variety of polymers to prevent degradation during high-temperature processing and to enhance their long-term stability against environmental factors like heat and UV radiation. lookchem.comcoastalzinc.com It is reported to offer superior light and heat stability compared to some conventional stearic acid salts. lookchem.comnuomengchemical.com Its applications are found in a range of polymers including:
Polyethylene (B3416737) (PE) lookchem.com
Poly(vinyl chloride) (PVC) lookchem.com
Polypropylene lookchem.comnuomengchemical.com
Nylon lookchem.comnuomengchemical.com
Acrylonitrile Butadiene Styrene (ABS) lookchem.com
Natural Rubber lookchem.comnuomengchemical.com
Butylbenzene Rubber lookchem.comnuomengchemical.com
In PVC, zinc-based stabilizers function by substituting unstable chlorine atoms within the polymer chain, thereby preventing the initiation of "zipper" dehydrochlorination, a process that leads to discoloration and loss of mechanical properties. sci-hub.semdpi.com While the specific mechanism for zinc p-toluenesulfonate is not detailed in the available literature, it is plausible that it participates in a similar manner, with the zinc ion reacting with allylic chlorides. The resulting zinc chloride can then be neutralized by co-stabilizers, such as calcium stearate (B1226849), in mixed-metal stabilizer systems. sci-hub.se
As an activator , this compound plays a crucial role in foam production and rubber vulcanization. It is particularly noted for its function as a "kicker" or activator for azodicarbonamide (B1663908) (AC) foaming agents. lookchem.comnuomengchemical.com In this role, it significantly lowers the decomposition temperature of the foaming agent. lookchem.comnuomengchemical.com This allows for the controlled and even release of gas at a lower processing temperature, which is beneficial for creating a uniform cell structure in the foamed product and preventing overheating and degradation of the polymer. coastalzinc.com
Table 2: Applications of this compound in Polymer Composites
| Polymer Type | Application/Function | Benefit |
|---|---|---|
| PE, PVC, Polypropylene, Nylon, ABS, Natural Rubber, Butylbenzene Rubber | Heat and Light Stabilizer | Improved resistance to thermal and UV degradation. lookchem.comnuomengchemical.comnuomengchemical.com |
| PVC | Co-stabilizer in Ca/Zn systems | Prevents early discoloration by scavenging HCl. lookchem.comsci-hub.se |
| Various Plastics and Rubbers | Activator for AC Foaming Agents | Lowers decomposition temperature for uniform foam structure. lookchem.comcoastalzinc.com |
The good transparency and ease of dispersion of this compound in plastic and rubber matrices further contribute to its utility as a versatile additive in polymer formulations. lookchem.comnuomengchemical.com
Computational and Theoretical Investigations of Zinc P Toluenesulfonate Hydrate
Quantum Chemical Studies (DFT, Ab Initio)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental properties of zinc p-toluenesulfonate hydrate (B1144303).
Electronic Structure and Bonding Analysis
DFT and ab initio calculations provide a detailed picture of the electronic structure and bonding within zinc p-toluenesulfonate hydrate. These studies often focus on the geometry optimization of the molecule to predict its most stable conformation. For the p-toluenesulfonate anion, theoretical calculations at the B3LYP/6-31+G(d,p) level have been performed to understand its structure. nih.govlookchem.com
The interaction between the zinc cation (Zn²⁺), the p-toluenesulfonate anions, and the water molecules of hydration is a key area of investigation. The zinc ion is typically coordinated by either the sulfonate group of the p-toluenesulfonate anion or by water molecules. Ab initio molecular dynamics (AIMD) simulations of aqueous Zn(II) show that the hexacoordinated Zn(H₂O)₆²⁺ is the predominant form in solution, with a non-negligible presence of the pentacoordinated Zn(H₂O)₅²⁺ complex. mdpi.com The Zn⋯O distances in these hydrated zinc complexes have been extensively studied, with experimental and computational values showing good agreement. mdpi.com
Natural Bond Orbital (NBO) analysis is another powerful tool used in these studies to analyze charge transfer interactions within the complex, such as between the p-toluenesulfonic acid and water molecules. nih.govlookchem.com
Prediction of Spectroscopic Signatures
Quantum chemical calculations are highly effective in predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for validation. For the p-toluenesulfonate anion and its hydrated complexes, harmonic vibrational analyses are used to predict infrared and Raman spectra. nih.govlookchem.com
These theoretical predictions have been crucial in reassigning bands in the vibrational spectra of p-toluenesulfonic acid monohydrate and various metal p-toluenesulfonates. nih.govlookchem.com For instance, quantum chemical results have suggested that the symmetric SO₃ bending mode should appear at a higher frequency than the antisymmetric one, leading to a more consistent interpretation of the SO₃ stretching modes that aligns well with experimental spectroscopic data. nih.govlookchem.com The frequency of the "Kekulé" type benzenoid vibration has also been accurately predicted using the B3LYP level of theory. nih.govlookchem.com
| Predicted Vibrational Mode | Theoretical Level | Key Finding |
| Symmetric SO₃ bending | B3LYP/6-31+G(d,p) | Predicted at a higher frequency than the antisymmetric mode. nih.govlookchem.com |
| SO₃ stretching modes | B3LYP/6-31+G(d,p) | Provided a more consistent interpretation in agreement with experimental data. nih.govlookchem.com |
| Benzenoid ν₁₄ (B₂ᵤ) mode | B3LYP | Excellent prediction of the "Kekulé" type vibration frequency. nih.govlookchem.com |
Molecular Dynamics and Monte Carlo Simulations
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the dynamic behavior and interactions of molecules in systems like this compound.
Simulation of Solvation Structures and Liquid-State Behavior
MD simulations are particularly useful for understanding the solvation structure of zinc ions in aqueous solutions. These simulations can model the arrangement of water molecules around the Zn²⁺ cation, revealing details about the first and second hydration shells. mdpi.com For instance, AIMD simulations have shown that the hexacoordinated Zn(H₂O)₆²⁺ is the dominant species in aqueous solution. mdpi.com These simulations have also been able to capture solvent exchange events, providing molecular-level detail of this dynamic process. mdpi.com
Modeling of Coordination Networks and Intermolecular Interactions
In the solid state and in concentrated solutions, zinc p-toluenesulfonate can form complex coordination networks. MD and MC simulations can be employed to model these networks and understand the intermolecular interactions that govern their formation. These interactions include the coordination of the zinc ion by the sulfonate oxygen atoms and by water molecules, as well as hydrogen bonding between the components.
While specific MD studies on zinc p-toluenesulfonate are not abundant in the provided search results, the principles from simulations of related systems, such as aqueous zinc chloride solutions, can be applied. researchgate.net These studies reveal the formation of various chlorozinc complexes depending on the concentration, highlighting the dynamic nature of the coordination environment around the zinc ion. researchgate.net
Analytical Methodologies for Research Characterization of Zinc P Toluenesulfonate Hydrate
X-ray Diffraction Techniques (Powder X-ray Diffraction, Single-Crystal X-ray Diffraction)
X-ray diffraction (XRD) is the cornerstone for determining the solid-state structure of crystalline materials like zinc p-toluenesulfonate hydrate (B1144303). Both powder and single-crystal XRD methods are essential for a complete structural elucidation.
Single-Crystal X-ray Diffraction (SC-XRD) offers the most definitive structural information, providing precise atomic coordinates, bond lengths, and bond angles. Research on zinc p-toluenesulfonate hexahydrate, (CH₃C₆H₄SO₃)₂Zn·6H₂O, using two-dimensional Fourier methods has successfully determined its crystal structure. The analysis revealed that the compound crystallizes in the monoclinic system with the space group P2₁/n.
A key finding from SC-XRD is the coordination environment of the zinc ion. The zinc atom is not directly bonded to the toluenesulfonate (B8598656) anion but is coordinated by six water molecules, forming a regular octahedral [Zn(H₂O)₆]²⁺ complex. These hexaaquazinc(II) ions are located at centers of symmetry within the crystal lattice. The p-toluenesulfonate anions are positioned between the zinc-water complexes, with their sulfonate groups participating in an extensive network of hydrogen bonds with the coordinated water molecules. Each oxygen atom of the sulfonate group is linked to two water molecules via these hydrogen bonds, creating a stable, three-dimensional structure.
Powder X-ray Diffraction (PXRD) is a complementary technique used for phase identification of polycrystalline samples. The PXRD pattern serves as a unique "fingerprint" for the crystalline solid. For zinc p-toluenesulfonate hydrate, PXRD would be used to confirm the bulk purity of a synthesized sample by comparing its diffraction pattern to the one calculated from the single-crystal data. It is also invaluable for studying structural changes during dehydration or other solid-state transformations.
Table 1: Crystallographic Data for Zinc p-toluenesulfonate Hexahydrate
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | (CH₃C₆H₄SO₃)₂Zn·6H₂O | |
| Crystal System | Monoclinic | |
| Space Group | P2₁/n | |
| a (Å) | 25.24 | |
| b (Å) | 6.295 | |
| c (Å) | 6.98 | |
| β (°) | 91° 18' | |
| Formula Units (Z) | 2 |
Comprehensive Spectroscopic Profiling (FTIR, Raman, NMR, Electronic Spectroscopy)
Spectroscopic techniques probe the molecular vibrations, chemical environment of nuclei, and electronic transitions within the compound, providing a detailed profile of its chemical structure and bonding.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy are vibrational techniques that are highly sensitive to the functional groups present. For this compound, the spectra are dominated by the vibrations of the p-toluenesulfonate anion and the coordinated water molecules.
p-Toluenesulfonate Vibrations : Characteristic bands arise from the sulfonate group (-SO₃⁻), including strong symmetric and asymmetric stretching vibrations. The S-O stretching bands are expected in the 1000-1250 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations from the benzene (B151609) ring appear around 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. The methyl group (CH₃) gives rise to characteristic C-H stretching and bending modes.
Water Vibrations : The presence of six water molecules in the hydration sphere of the zinc ion gives rise to strong, broad O-H stretching bands in the FTIR spectrum, typically in the 3000-3600 cm⁻¹ region. researchgate.net H-O-H bending vibrations are observed around 1600-1640 cm⁻¹. researchgate.net In Raman spectroscopy, the symmetric Zn-O stretching vibration of the [Zn(H₂O)₆]²⁺ octahedron is a key feature, typically observed at approximately 390 cm⁻¹. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy provides information on the chemical environment of specific nuclei. For a solution of this compound in a solvent like D₂O:
¹H NMR : The spectrum would show signals for the aromatic protons of the tosylate anion, typically as two doublets in the 7-8 ppm range, and a singlet for the methyl group protons around 2.4 ppm. The signal for the hydrate water molecules would exchange with the D₂O solvent and might not be distinctly observed.
¹³C NMR : The spectrum would show distinct signals for the four unique carbon atoms of the p-toluenesulfonate anion: the methyl carbon, the four aromatic carbons (two of which are chemically inequivalent due to the sulfonate group), and the carbon atom bonded to the sulfur.
Electronic (UV-Vis) Spectroscopy probes the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to be dictated by the p-toluenesulfonate anion, as the [Zn(H₂O)₆]²⁺ complex is colorless. The aromatic ring of the tosylate is the primary chromophore, exhibiting characteristic π→π* transitions with absorption maxima typically below 300 nm.
Thermal Analysis Methods (Thermogravimetric Analysis, Differential Scanning Calorimetry)
Thermal analysis techniques monitor the physical and chemical changes in a material as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For zinc p-toluenesulfonate hexahydrate, TGA is crucial for studying its dehydration and decomposition. The analysis would reveal a multi-step mass loss corresponding to the sequential removal of the six water molecules of hydration. Following dehydration, further heating would lead to the decomposition of the anhydrous zinc p-toluenesulfonate salt. The theoretical mass loss for the complete removal of all six water molecules is approximately 20.95%.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC analysis of zinc p-toluenesulfonate hexahydrate would show endothermic peaks corresponding to the dehydration steps observed in TGA. Each peak represents the energy required to remove the water molecules from the crystal lattice. After dehydration, further heating would reveal endotherms or exotherms associated with melting and subsequent decomposition of the anhydrous salt.
Table 2: Expected Dehydration Steps for Zinc p-toluenesulfonate Hexahydrate in TGA
| Dehydration Step | Water Molecules Lost | Theoretical Mass Loss (%) |
|---|---|---|
| Step 1 | Variable (e.g., 2 H₂O) | ~7.0% |
| Step 2 | Variable (e.g., 2 H₂O) | ~7.0% |
| Step 3 | Variable (e.g., 2 H₂O) | ~7.0% |
| Total | 6 H₂O | ~20.95% |
Microscopic and Imaging Techniques (Transmission Electron Microscopy, Scanning Electron Microscopy)
Electron microscopy techniques are used to visualize the morphology and surface features of materials at high resolution.
Scanning Electron Microscopy (SEM) provides detailed images of the surface topography of the bulk material. For this compound, SEM would be used to characterize the crystal habit, size, and morphology of the synthesized powder. It can reveal details about the crystal faces, surface defects, and the degree of aggregation of the crystalline particles.
Transmission Electron Microscopy (TEM) offers much higher resolution, allowing for the visualization of the internal structure, crystal lattice, and defects. A finely ground sample of this compound could be analyzed by TEM to observe its nanoscale features. High-Resolution TEM (HRTEM) could potentially be used to image the crystallographic planes, providing visual confirmation of the lattice parameters determined by XRD.
Electrochemical Techniques for Interface Studies
Electrochemical methods are employed to study the ionic behavior of this compound in solution and the properties of its interface with electrodes.
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for characterizing electrolyte solutions. By applying a small sinusoidal voltage and measuring the current response over a range of frequencies, an impedance spectrum is generated. For an aqueous solution of this compound, EIS can be used to determine the bulk solution conductivity, which is a measure of the mobility of the [Zn(H₂O)₆]²⁺ and p-toluenesulfonate⁻ ions. Furthermore, when used in an electrochemical cell (e.g., with zinc electrodes), EIS can probe the charge-transfer resistance and the capacitance of the electrical double-layer at the electrode-electrolyte interface. This is particularly relevant for applications where the compound is used as an electrolyte component in electrochemical devices like batteries. nih.gov
Solution-State Structural Probes (e.g., Small-Angle X-ray Scattering)
Small-Angle X-ray Scattering (SAXS) is a technique used to investigate the structure of materials on a length scale of approximately 1 to 100 nanometers. In the context of a solution of this compound, SAXS can provide information about the size, shape, and interactions of species in the solution. While the compound exists as dissociated ions in dilute aqueous solution, SAXS could be used to study ion-ion correlation peaks, which give information about the average distance between ions. At higher concentrations, the technique could probe for the formation of any larger aggregates or ion clusters. It is a valuable tool for understanding the nanoscale organization of the solute in its solution environment, complementing the atomic-level detail from other spectroscopic methods.
Advanced Research Directions and Future Perspectives for Zinc P Toluenesulfonate Hydrate
Bioinorganic Chemistry Aspects of Zinc p-toluenesulfonate Systems
The role of zinc as an essential trace element in biological systems is well-established, with zinc ions participating in catalytic, structural, and signaling functions in a vast number of proteins. researchgate.net The bioinorganic chemistry of zinc p-toluenesulfonate systems represents a burgeoning field of research, focusing on how this specific compound interacts with and influences biological environments.
Zinc p-toluenesulfonate hydrate (B1144303) is recognized as a valuable reagent in the field of proteomics. chemdad.comchemicalbook.com Proteomics, the large-scale study of proteins, often requires sophisticated sample preparation methods to isolate and analyze proteins from complex biological mixtures. Zinc salts, in general, play a significant role in these protocols.
Future research is aimed at elucidating the precise mechanisms of interaction. It is hypothesized that the zinc ions (Zn²⁺) released from the salt are the primary actors. These ions can interact with specific amino acid residues, particularly histidine, cysteine, aspartate, and glutamate, which are common metal-binding sites in proteins. nih.govnih.gov This interaction can induce conformational changes, leading to protein precipitation or stabilization, which is crucial for analysis by techniques like mass spectrometry.
One promising research direction involves using native electrospray mass spectrometry combined with ion mobility-mass spectrometry (IM-MS) to study the non-covalent interactions between the components of zinc p-toluenesulfonate and specific peptides or proteins. nih.gov Such studies can reveal how zinc binding alters a protein's three-dimensional structure, potentially making it more compact and amenable to analysis. nih.gov Furthermore, the development of zinc-based precipitation methods, such as the ZnCl₂ precipitation-assisted sample preparation (ZASP) technique, highlights the potential for zinc salts to efficiently remove detergents and other contaminants that interfere with mass spectrometry analysis. nih.gov
Table 1: Role of Zinc Salts in Proteomics Sample Preparation
| Zinc Salt Compound | Application in Proteomics | Mechanism of Action | Research Finding |
| Zinc p-toluenesulfonate | General proteomics research. chemdad.comchemicalbook.com | Believed to function via Zn²⁺ ion interaction with protein residues, aiding in purification or analysis. | Specific mechanistic studies are an active area of future research. |
| **Zinc Chloride (ZnCl₂) ** | Detergent removal, protein recovery (ZASP method). nih.gov | Induces protein precipitation in the presence of an organic solvent (methanol), effectively separating proteins from impurities. nih.gov | Shown to be a robust, cost-effective, and unbiased method for preparing samples for mass spectrometry. nih.gov |
| Zinc Sulfate (B86663) (ZnSO₄) | Protein precipitation and detoxification of hydrolysates. mdpi.com | Used in Carrez clarification to precipitate proteins and other interfering substances from biological samples. mdpi.com | Effective in purifying agro-industrial waste hydrolysates for fermentation processes. mdpi.com |
| General Zn²⁺ Ions | Probing peptide structure and binding. nih.gov | Binds to histidine-rich regions of peptides, inducing a more compact conformation. nih.gov | Confirmed via native mass spectrometry and IM-MS to alter peptide structure upon binding. nih.gov |
The potential of zinc compounds as antimicrobial agents is a significant area of investigation. While research on zinc p-toluenesulfonate itself is emerging, studies on related zinc salts and organosulfur compounds provide a strong basis for future exploration. Various zinc compounds, including zinc oxide (ZnO), zinc sulfate (ZnSO₄), and zinc perchlorate (B79767) (Zn(ClO₄)₂), have demonstrated potent antifungal activity against toxigenic fungi like Aspergillus, Penicillium, and Fusarium. researchgate.net The mechanism is believed to involve the inhibition of fungal growth and mycotoxin production, damage to hyphae, and the induction of reactive oxygen species (ROS). researchgate.net
Similarly, compounds containing the p-toluenesulfonyl group have shown promise. Synthetic p-toluenesulfonyl-hydrazinothiazoles have been evaluated for their antibacterial activity against multidrug-resistant Gram-negative bacteria. nih.gov This suggests a synergistic potential where both the zinc ion and the tosylate moiety could contribute to antimicrobial effects.
The cellular effects of zinc are also a critical research focus. The cytotoxicity of Zn²⁺ ions has been demonstrated in various cell lines, where excess zinc can inhibit cell proliferation. nih.gov This effect is linked to the entry of zinc ions into cells through channels typically used by other metal ions like calcium and iron. nih.gov Studies on ZnO nanoparticles further confirm that the release of Zn²⁺ ions is a major contributor to their dose-dependent cytotoxicity. mdpi.com Future research will likely focus on targeted delivery mechanisms to exploit these cytotoxic effects in therapeutic contexts, such as anticancer strategies, while minimizing impact on healthy cells.
Table 2: Bio-activity of Selected Zinc Compounds
| Compound/Ion | Bio-activity | Target Organism/Cell Line | Key Research Finding |
| Zinc Sulfate (ZnSO₄) | Antifungal | Fusarium graminearum, Penicillium citrinum, Aspergillus flavus | Completely inhibited fungal growth and mycotoxin production at sufficient concentrations. researchgate.net |
| Zinc Perchlorate (Zn(ClO₄)₂) | Antifungal | Fusarium graminearum, Penicillium citrinum, Aspergillus flavus | Showed strong antifungal and antimycotoxin activity, causing alterations in fungal cell structure. researchgate.net |
| Zinc Oxide (ZnO) Nanoparticles | Antifungal, Cytotoxic | Various fungi, Human glial cells (A172) | Exhibits antifungal activity by generating ROS; induces dose-dependent cytotoxicity partially via Zn²⁺ ion release. researchgate.netmdpi.com |
| Zinc Ions (Zn²⁺) | Cytotoxic | B16 Mouse Melanoma, HeLa cells | Inhibited cell proliferation at concentrations around 1.25-1.50 x 10⁻⁴ mol/L. nih.gov |
| p-Toluenesulfonyl derivatives | Antibacterial | Multidrug-resistant Gram-negative bacteria | Synthetic derivatives show activity, highlighting the potential of the toluenesulfonyl group in antimicrobial design. nih.gov |
Sustainable Synthesis and Green Chemistry Approaches
The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes, are increasingly being applied to the synthesis of coordination compounds. rsc.org Future research on zinc p-toluenesulfonate hydrate is focused on developing more environmentally benign and efficient production methods.
Traditional syntheses are being re-evaluated for sustainability. A promising green approach involves the direct reaction of zinc metal powder with p-toluenesulfonic acid monohydrate in an aqueous solution. illinois.edu This method uses water as a benign solvent, and the product can often be isolated in high crystalline yield simply by cooling and filtration, minimizing the need for organic solvents for purification. illinois.edu Another aqueous route involves the reaction of zinc chloride with p-toluenesulfonic acid. researchgate.net
Future developments may draw inspiration from the synthesis of other metal tosylates. For example, a patented method for producing iron p-toluenesulfonate starts with iron hydroxide (B78521), which is then reacted with p-toluenesulfonic acid. google.com A similar pathway for zinc, starting from zinc hydroxide or zinc oxide (both of which are common, low-toxicity industrial materials), could offer a highly efficient and clean synthesis route. The focus will be on maximizing atom economy, using water as the solvent, and ensuring easy recovery and purification of the final product, in line with green chemistry principles. rsc.org
Development of Multifunctional Materials Based on this compound
Zinc p-toluenesulfonate is already known for its role as a multifunctional additive in the polymer industry. chemdad.comchemicalbook.com It functions as a heat and light stabilizer, a lubricant, and an activator for foaming agents in a variety of synthetic materials, including polyethylene (B3416737) (PE), polyvinyl chloride (PVC), nylon, and various rubbers. chemdad.comchemicalbook.com Its use is noted to improve the transparency and stability of the host polymer. chemdad.com
Advanced research is focused on expanding these functionalities. One area of exploration is in catalysis. While zinc p-toluenesulfonate itself is not a widely studied catalyst, related systems point to its potential. For instance, a combination of p-toluenesulfonic acid and zinc chloride has been shown to be a highly effective catalyst for the Beckmann rearrangement in organic synthesis. researchgate.net This suggests that zinc p-toluenesulfonate could be developed as a solid, recyclable Lewis acid catalyst for various organic transformations. The broader field of zinc catalysis is extensive, covering reactions from polymerizations to reductions, driven by the low toxicity and high abundance of zinc. alfachemic.com
Drawing parallels with other zinc-based additives, such as zinc borates which serve as flame retardants and smoke suppressants, offers another avenue for research. researchgate.net Future studies may investigate the potential of zinc p-toluenesulfonate to impart similar fire-retardant properties to polymers, creating truly multifunctional materials that enhance stability, processability, and safety.
Table 3: Multifunctional Roles of Zinc p-Toluenesulfonate in Materials
| Function | Polymer System(s) | Effect | Future Research Direction |
| Stabilizer | PE, PVC, Nylon, ABS, Rubbers. chemdad.comchemicalbook.com | Improves light and heat stability. chemdad.com | Optimizing concentration and synergy with other stabilizers. |
| Lubricant | PE, PVC, Nylon, ABS, Rubbers. chemdad.comchemicalbook.com | Aids in polymer processing. | Investigating effects on melt flow and extrusion properties. |
| Foaming Agent Activator | Systems using AC foaming agents. chemdad.comchemicalbook.com | Reduces the decomposition temperature of the foaming agent, allowing for lower processing temperatures. | Exploring activation of novel, more sustainable foaming agents. |
| Catalyst (Potential) | Organic Synthesis | Could act as a recyclable, solid Lewis acid catalyst. researchgate.net | Development and testing in reactions like esterification, condensation, and rearrangements. |
| Flame Retardant (Hypothesized) | Various polymers | Could potentially enhance fire safety by promoting char formation. | Investigation of its performance in flammability tests, possibly in synergy with other retardants. |
Integration with Emerging Technologies (e.g., Nanoscience, Supramolecular Chemistry)
The integration of zinc p-toluenesulfonate with emerging technologies like nanoscience and supramolecular chemistry opens up a frontier of advanced materials with tailored properties.
In nanoscience, the compound is being explored not just as a component but as a precursor or directing agent. Research has shown that p-toluenesulfonic acid (p-TSA) can act as a morphology-directing agent in the synthesis of zinc oxide (ZnO) nanoparticles, controlling their size, shape, and assembly into complex architectures. researchgate.net The tosylate anion can bind to the surfaces of growing nanocrystals, influencing their growth patterns. researchgate.net This suggests that this compound could be an ideal single-source precursor for producing nanostructured ZnO films or powders with specific properties for applications in electronics, sensors, or photocatalysis. americanelements.com
In the realm of supramolecular chemistry, the focus is on using non-covalent interactions to build complex, functional architectures. Zinc ions are well-known for their ability to act as nodes in metal-organic frameworks and other coordination polymers. The tosylate anion can also participate in forming ordered crystalline lattices through hydrogen bonding and π-π stacking. Future research could involve designing novel supramolecular systems where this compound acts as a key building block, forming gels, liquid crystals, or porous materials with applications in separation, storage, or sensing. For example, research into multi-component assemblies for the detection of zinc ions demonstrates the power of zinc coordination to drive the formation of complex sensing systems. nih.gov
Q & A
Q. How is Zinc p-toluenesulfonate hydrate synthesized and characterized in laboratory settings?
this compound is typically synthesized by reacting p-toluenesulfonic acid monohydrate (CAS 6192-52-5) with zinc oxide or zinc carbonate in aqueous or alcoholic media. The reaction stoichiometry must account for the hydration state of the acid (1:1 molar ratio for the monohydrate). Characterization involves elemental analysis, FTIR (to confirm sulfonate bonding at ~1180–1120 cm⁻¹), and X-ray diffraction to verify crystalline structure. Thermogravimetric analysis (TGA) is critical to quantify water content and ensure consistency in hydration states .
Q. What are the solubility properties of this compound in various solvents, and how do they influence experimental design?
The compound is highly water-soluble due to its ionic sulfonate group and zinc counterion. In organic solvents, solubility varies: it is sparingly soluble in acetone but insoluble in non-polar solvents like hexane. For reactions requiring anhydrous conditions, pre-drying the hydrate at 110°C under vacuum is necessary. Solubility data should guide solvent selection for catalysis or crystallization studies, with aqueous solutions preferred for homogeneous reactions .
Q. What safety protocols are recommended for handling this compound in laboratory environments?
Safety measures include:
- PPE : Safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust particles .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste in accordance with local regulations for heavy metals .
- Storage : Keep in airtight containers at room temperature, protected from light to prevent decomposition .
Advanced Research Questions
Q. How does the hydration state of Zinc p-toluenesulfonate affect its reactivity and application in coordination chemistry?
The monohydrate form stabilizes the zinc ion via water coordination, influencing Lewis acidity. Dehydration (e.g., via TGA) alters its catalytic activity in reactions like esterification or Friedel-Crafts alkylation. Comparative studies using anhydrous vs. hydrated forms reveal differences in reaction kinetics and byproduct formation. Hydration state must be rigorously controlled in catalytic cycles to ensure reproducibility .
Q. What methodologies are employed to analyze the catalytic efficiency of this compound in organic synthesis?
- Kinetic Studies : Monitor reaction progress via HPLC or GC-MS to quantify yield and intermediate formation.
- Turnover Frequency (TOF) : Calculate using molar ratios of catalyst to substrate under standardized conditions.
- Spectroscopic Analysis : Use NMR (e.g., ¹H or ¹³C) to track ligand exchange or coordination changes in situ.
- Computational Modeling : DFT simulations can predict active sites and reaction pathways, validated experimentally .
Q. What experimental approaches are used to assess the cytotoxic and epigenetic effects of this compound in cellular models?
- Cytotoxicity Assays : Perform MTT or Trypan Blue exclusion tests on human liver cell lines (e.g., HC-04) to determine IC₅₀ values.
- Epigenetic Profiling : Use bisulfite sequencing or ChIP-qPCR to evaluate DNA methylation or histone modification patterns after exposure.
- Oxidative Stress Markers : Measure ROS levels via fluorescent probes (e.g., DCFH-DA) and correlate with zinc ion bioavailability .
Data Contradiction Analysis
- Safety Data : While some sources lack detailed hazard information , SDS documents from Thermo Fisher and MedChemExpress provide comprehensive protocols for handling . Prioritize SDS guidelines for risk mitigation.
- Solubility Variability : Discrepancies in organic solvent solubility may arise from differences in hydration states or impurities. Always verify purity via HPLC before use .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
